molecular formula C12H19O4- B3053625 Hexanedioic acid, monocyclohexyl ester CAS No. 54812-72-5

Hexanedioic acid, monocyclohexyl ester

Cat. No.: B3053625
CAS No.: 54812-72-5
M. Wt: 227.28 g/mol
InChI Key: DQSJGBWCBXHQCT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, monocyclohexyl ester is typically synthesized through an esterification reaction between hexanedioic acid and cyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction is as follows:

Hexanedioic acid+CyclohexanolHexanedioic acid, monocyclohexyl ester+Water\text{Hexanedioic acid} + \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} Hexanedioic acid+Cyclohexanol→Hexanedioic acid, monocyclohexyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, monocyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Hexanedioic acid and cyclohexanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Cyclohexanone or cyclohexanol.

Properties

IUPAC Name

6-cyclohexyloxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSJGBWCBXHQCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621339
Record name 6-(Cyclohexyloxy)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54812-72-5
Record name 6-(Cyclohexyloxy)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexanedioic acid, monocyclohexyl ester
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Hexanedioic acid, monocyclohexyl ester
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Hexanedioic acid, monocyclohexyl ester
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Reactant of Route 6
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Hexanedioic acid, monocyclohexyl ester

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